![molecular formula C18H19ClN2O2S2 B12211720 Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate](/img/structure/B12211720.png)
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfanyl ethylamine with a carbamothioyl chloride derivative, followed by esterification with methyl acetate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Shares the chlorophenyl group but lacks the sulfanyl and carbamothioyl groups.
Methyl 4-methoxyphenylacetate: Contains a methoxy group instead of the chlorophenyl group.
Ethyl 4-chlorophenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and biochemical properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl acetate
- Molecular Formula : C18H19ClN2O2S2
- Molecular Weight : 396.93 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl moiety may interact with hydrophobic pockets in enzymes or receptors, modulating their activity and leading to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- Case Study : A study found that compounds containing chlorophenyl groups demonstrated enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of chlorine atoms increases the electrophilicity of the compounds, enhancing reactivity with microbial targets .
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds was reported as low as 2 µg/mL against resistant strains, highlighting the potential effectiveness of this compound in combating resistant infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro studies on various cancer cell lines revealed significant cytotoxicity. For instance, a related compound reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- Mechanism : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation.
The compound has been explored for its role as a biochemical probe due to its unique functional groups:
- Enzyme Interaction : Studies suggest that the compound can inhibit certain enzymes by binding to their active sites, thus interfering with metabolic pathways critical for cell survival.
- Potential Applications : Given its structural characteristics, this compound may serve as a lead compound for developing new therapeutics targeting microbial infections and cancer.
Data Summary Table
Property | Value |
---|---|
IUPAC Name | Methyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl acetate |
Molecular Formula | C18H19ClN2O2S2 |
Molecular Weight | 396.93 g/mol |
Antimicrobial Activity (MIC) | 2 µg/mL against resistant strains |
Cytotoxicity (Caco-2 cells) | 39.8% viability reduction |
Properties
Molecular Formula |
C18H19ClN2O2S2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
methyl 2-[4-[2-(4-chlorophenyl)sulfanylethylcarbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-23-17(22)12-13-2-6-15(7-3-13)21-18(24)20-10-11-25-16-8-4-14(19)5-9-16/h2-9H,10-12H2,1H3,(H2,20,21,24) |
InChI Key |
ODBBRHZJOQHNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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